molecular formula C11H20ClNO2S B3079918 3-(Ethoxycarbonyl)-1-thia-4-azoniaspiro[4.5]decane chloride CAS No. 1078603-72-1

3-(Ethoxycarbonyl)-1-thia-4-azoniaspiro[4.5]decane chloride

Cat. No. B3079918
CAS RN: 1078603-72-1
M. Wt: 265.8 g/mol
InChI Key: HPGQUYRDSIENNP-UHFFFAOYSA-N
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Description

Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .


Chemical Reactions Analysis

The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives involves the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .

Scientific Research Applications

Photoredox Catalysis

Recent advancements in photoredox catalysis have led to the exploration of this compound as a radical precursor. By merging photoredox catalysis with copper catalysis, researchers have achieved 1,4-carbocyanations of 1,3-enynes using alkyl N-hydroxyphthalimide esters . This innovative approach has broad substrate scope and remarkable functional group tolerance.

Thiazolopyrimidine Derivatives

Researchers have synthesized thiazolopyrimidine derivatives from related compounds. These derivatives exhibit diverse biological activities, including anticancer properties. The compound’s spirocyclic framework contributes to its unique behavior in biological systems .

Future Directions

The synthesis of new spiro compounds and the study of their properties is a promising area of research . These compounds have potential applications in the production of important biologically active compounds .

properties

IUPAC Name

ethyl 1-thia-4-azoniaspiro[4.5]decane-3-carboxylate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S.ClH/c1-2-14-10(13)9-8-15-11(12-9)6-4-3-5-7-11;/h9,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGQUYRDSIENNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC2([NH2+]1)CCCCC2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethoxycarbonyl)-1-thia-4-azoniaspiro[4.5]decane chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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